1-(4-methylcyclohexyl)-1H-1,3-benzodiazole

Description

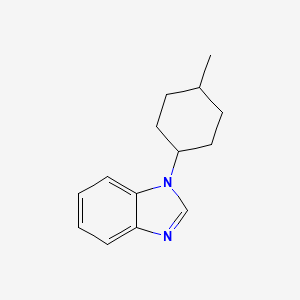

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylcyclohexyl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2/c1-11-6-8-12(9-7-11)16-10-15-13-4-2-3-5-14(13)16/h2-5,10-12H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRJPYKUCFPAOOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)N2C=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1879802-81-9 | |

| Record name | 1-(4-methylcyclohexyl)-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(4-methylcyclohexyl)-1H-1,3-benzodiazole chemical structure and properties

Structure, Synthesis, and Medicinal Chemistry Applications

Executive Summary

1-(4-methylcyclohexyl)-1H-1,3-benzodiazole (also known as 1-(4-methylcyclohexyl)benzimidazole) represents a distinct class of N-substituted benzimidazoles utilized in early-stage drug discovery.[1] This scaffold combines the privileged pharmacophore of the benzimidazole core—known for its bioisosteric relationship with purines and indoles—with a lipophilic 4-methylcyclohexyl tail.[1]

This technical guide analyzes the molecule's utility as a hydrophobic probe in G-Protein Coupled Receptor (GPCR) ligand design and kinase inhibition.[1] We explore its structural dynamics, specifically the stereochemical implications of the cyclohexyl ring, and provide validated synthetic protocols for its generation.[1]

Structural Characterization & Physicochemical Properties[1][2][3]

Molecular Architecture

The molecule consists of two distinct domains:[1]

-

The Polar Core (Benzimidazole): A fused benzene and imidazole ring system.[1][2] The N3 nitrogen provides a hydrogen bond acceptor site (pKa ~5.6 for the conjugate acid), critical for interaction with serine/threonine residues in protein binding pockets.[1]

-

The Hydrophobic Tail (4-Methylcyclohexyl): Attached at the N1 position, this saturated ring increases the molecule's LogP, facilitating membrane permeability.[1]

Stereochemical Considerations

The 4-methylcyclohexyl group exhibits cis/trans isomerism.[1]

-

Trans-isomer: The benzimidazole and methyl groups are in 1,4-diequatorial positions, offering the most thermodynamically stable conformation.[1] This linear topology is often preferred for deep hydrophobic pockets.[1]

-

Cis-isomer: Forces one substituent into an axial position, creating a "bent" topology that may induce steric clashes or fit specific curved binding sites.[1]

Physicochemical Profile

Table 1: Calculated Properties for Drug Design Optimization

| Property | Value (Approx.) | Significance |

| Molecular Weight | 214.31 g/mol | Fragment-like, suitable for Lead Optimization.[1] |

| cLogP | 3.8 – 4.2 | High lipophilicity; good BBB permeability potential.[1] |

| TPSA | 17.8 Ų | Excellent membrane penetration (Rule of 5 compliant).[1] |

| pKa (Conj. Acid) | ~5.6 | Un-ionized at physiological pH (7.4), aiding passive transport.[1] |

| Rotatable Bonds | 1 | Rigid scaffold; reduces entropic penalty upon binding.[1] |

Synthetic Methodologies

To synthesize 1-(4-methylcyclohexyl)-1H-1,3-benzodiazole, we prioritize pathways that control regioselectivity (N1 vs. N3 alkylation is degenerate in unsubstituted benzimidazole, but critical if the benzene ring is substituted).

Pathway Analysis (DOT Visualization)

The following diagram outlines the two primary synthetic routes: Nucleophilic Substitution (SN2) and Transition-Metal Catalyzed Coupling .[1]

Figure 1: Synthetic strategies comparing classical alkylation (SN2) vs. Palladium-catalyzed coupling.[1]

Experimental Protocol: N-Alkylation (SN2 Route)

Objective: Synthesis of 1-(4-methylcyclohexyl)-1H-1,3-benzodiazole via direct alkylation. Scale: 10 mmol Safety: Wear nitrile gloves and safety glasses.[1] Work in a fume hood.

Reagents[1]

-

Benzimidazole (1.18 g, 10 mmol)[1]

-

4-Methylcyclohexyl methanesulfonate (or bromide) (12 mmol)[1]

-

Cesium Carbonate (

) (4.88 g, 15 mmol)[1] -

DMF (Dimethylformamide), anhydrous (20 mL)[1]

Step-by-Step Procedure

-

Activation: In a generic 100 mL round-bottom flask, dissolve benzimidazole in anhydrous DMF. Add

. Stir at room temperature for 30 minutes to facilitate deprotonation. -

Addition: Add the 4-methylcyclohexyl alkylating agent dropwise.

-

Note: If using the bromide, add a catalytic amount of KI to accelerate the reaction (Finkelstein condition).[1]

-

-

Reaction: Heat the mixture to 80°C for 12–16 hours under nitrogen atmosphere. Monitor via TLC (System: 5% MeOH in DCM).

-

Workup:

-

Purification: Purify the crude oil via flash column chromatography (Silica gel, Gradient: 0-50% EtOAc/Hexanes).

-

Validation: Product should appear as a viscous oil or low-melting solid.[1] Confirm structure via

-NMR (look for cyclohexyl multiplet at 1.5–2.0 ppm and aromatic protons at 7.2–7.8 ppm).[1]

Medicinal Chemistry: SAR & Biological Potential[1][2][4][5][6]

The 1-(4-methylcyclohexyl)benzimidazole scaffold acts as a versatile template.[1] The benzimidazole core mimics the purine ring of ATP, making it a frequent starting point for Kinase Inhibitors and Antiviral agents .[1]

Structure-Activity Relationship (SAR) Logic[1]

Figure 2: SAR map demonstrating how the N1-cyclohexyl group dictates target specificity.[1]

Therapeutic Applications[1][2][3]

-

Antiviral Activity: N-substituted benzimidazoles have shown efficacy against RNA viruses (e.g., Zika, HCoV) by inhibiting viral replication complexes.[1] The lipophilic tail aids in penetrating the viral envelope or host cell membrane [1, 2].[1]

-

Anticancer (Topoisomerase Inhibition): Bis-benzimidazoles and their derivatives interact with DNA minor grooves.[1] The cyclohexyl group can modulate DNA binding affinity through Van der Waals interactions [4].[1]

-

Anti-inflammatory: Benzimidazoles inhibit specific cytokines.[1] The 4-methylcyclohexyl group improves bioavailability compared to purely aromatic analogs [6].[1]

References

-

NIH/PubMed: Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives.[1][3] Available at: [Link][1]

-

NIH/PubMed: Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases.[1] Available at: [Link][1]

-

PubChem: Ethanone, 1-(4-methylcyclohexyl)- Compound Summary.[1][4] Available at: [Link][1]

-

PubMed: Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I.[1][5] Available at: [Link][1]

-

PMC: Synthesis and anti-inflammatory activity of benzimidazole derivatives. Available at: [Link][1]

Sources

- 1. ETHYL 1-CYCLOHEXYL-2-(FURAN-3-YL)-1H-BENZO[D]IMIDAZOLE-5-CARBOXYLATE | 871930-30-2 [sigmaaldrich.com]

- 2. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethanone, 1-(4-methylcyclohexyl)- | C9H16O | CID 137246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(4-methylcyclohexyl)benzimidazole: Synthesis, Predicted Safety Profile, and Applications in Drug Discovery

Chemical Identity and Physicochemical Properties

1-(4-methylcyclohexyl)benzimidazole belongs to the benzimidazole class of compounds, which are characterized by a fusion of benzene and imidazole rings.[1][2] The benzimidazole core is a versatile pharmacophore found in numerous FDA-approved drugs.[3][4] The structure of the title compound consists of this core N-substituted with a 4-methylcyclohexyl group.

Table 1: Predicted Physicochemical Properties of 1-(4-methylcyclohexyl)benzimidazole

| Property | Predicted Value/Information | Rationale/Source Analogy |

| Molecular Formula | C₁₄H₁₈N₂ | Based on chemical structure |

| Molecular Weight | 214.31 g/mol | Calculated from molecular formula |

| Appearance | Likely a white to off-white solid | Based on the solid nature of benzimidazole and many of its derivatives.[2] |

| Solubility | Predicted to be soluble in organic solvents like ethanol, DMSO, and DMF; sparingly soluble in water. | General solubility profile of N-substituted benzimidazoles. |

| pKa | The benzimidazole ring is weakly basic. | The NH group in the imidazole ring of the parent benzimidazole is amphoteric.[1] |

Predicted Safety and Handling

In the absence of a specific Safety Data Sheet for 1-(4-methylcyclohexyl)benzimidazole, a conservative approach to handling is imperative. The following safety profile is extrapolated from SDS information for benzimidazole and its derivatives.[5][6]

Hazard Identification

Based on related compounds, 1-(4-methylcyclohexyl)benzimidazole should be treated as a hazardous substance with the following potential GHS classifications:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [5]

-

Skin Irritation (Category 2), H315: Causes skin irritation. [5]

-

Eye Irritation (Category 2A), H319: Causes serious eye irritation. [5]

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation. [5]

Precautionary Measures and Personal Protective Equipment (PPE)

A rigorous safety protocol is essential when handling this compound. The following workflow outlines the necessary precautions.

Caption: A plausible one-pot synthetic workflow for 1-(4-methylcyclohexyl)benzimidazole.

Potential Applications in Drug Development

The benzimidazole scaffold is of significant interest in medicinal chemistry due to its wide range of pharmacological activities. [7][]Derivatives of benzimidazole have been developed as antimicrobial, antiviral, anticancer, anti-inflammatory, and anthelmintic agents. [4][9] The 4-methylcyclohexyl substituent introduces a lipophilic and conformationally flexible moiety to the benzimidazole core. This can influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its binding to biological targets and its ability to cross cell membranes.

Table 2: Potential Therapeutic Areas for 1-(4-methylcyclohexyl)benzimidazole

| Therapeutic Area | Rationale |

| Anticancer | Many benzimidazole derivatives exhibit anticancer activity by targeting various cellular pathways. [10][11] |

| Antiviral | The benzimidazole core is present in some antiviral drugs. [9] |

| Antifungal/Antimicrobial | Benzimidazole-based compounds have shown broad-spectrum antimicrobial effects. [1][9] |

| Anti-inflammatory | Certain benzimidazole derivatives possess anti-inflammatory properties. [1][11] |

Conclusion

1-(4-methylcyclohexyl)benzimidazole is a compound with significant potential in the field of drug discovery, owing to its benzimidazole core. While specific experimental data for this molecule is sparse, this guide provides a comprehensive predictive overview of its properties, safe handling procedures, and synthetic routes based on established chemical principles and data from analogous structures. Researchers working with this or similar novel compounds are urged to conduct a thorough risk assessment and exercise extreme caution in the laboratory. The versatility of the benzimidazole scaffold suggests that 1-(4-methylcyclohexyl)benzimidazole could be a valuable building block for the development of new therapeutic agents.

References

- CymitQuimica. (2024).

- Fisher Scientific. (2009).

- TCI Chemicals. (2025).

- Cayman Chemical. (2025).

- OUCI. (n.d.).

- BOC Sciences. (2019).

- ChemicalBook. (2024). Benzimidazole: Chemical property, Primary Use, and biological activity.

- ECHEMI. (n.d.).

- Wikipedia. (n.d.). Benzimidazole.

- S S B M College of Pharmacy. (2024).

- PubMed. (n.d.).

- PMC. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ)

- Chemsrc. (2025). 1-(cyclohexylmethyl)benzimidazole | CAS#:830350-73-7.

- PubChem - NIH. (n.d.). Benzimidazole | C7H6N2 | CID 5798.

- Arabian Journal of Chemistry. (n.d.).

- PubChem. (n.d.). Ethanone, 1-(4-methylcyclohexyl)- | C9H16O | CID 137246.

- PubChem. (n.d.). 1-Cyclohexyl-2-(1-methylpyrrol-2-yl)benzimidazole-5-carboxylic acid.

- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.

- Benchchem. (n.d.). An In-depth Technical Guide to the Formation of 1-(4-Methyl-1H-imidazol-2-yl)ethanone.

- PubChem. (n.d.). 1-Cyclohexyl-4-methyl-benzene | C13H18 | CID 10910077.

- PMC - NIH. (n.d.).

Sources

- 1. Benzimidazole: Chemical property, Primary Use, and biological activity_Chemicalbook [chemicalbook.com]

- 2. Benzimidazole - Wikipedia [en.wikipedia.org]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development [ouci.dntb.gov.ua]

- 9. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 10. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

1-(4-methylcyclohexyl)-1H-1,3-benzodiazole molecular weight and formula

This technical guide details the physicochemical profile, synthetic pathways, and structural characterization of 1-(4-methylcyclohexyl)-1H-1,3-benzodiazole .[1]

Target Entity: N-Substituted Benzimidazole Scaffold Document Type: Chemical Profile & Synthetic Protocol Version: 1.0[1]

Abstract

1-(4-methylcyclohexyl)-1H-1,3-benzodiazole (CAS Registry Number: Not widely listed; treated here as a specific chemical entity) represents a lipophilic N-substituted benzimidazole derivative.[1] This scaffold fuses the privileged pharmacophore of benzimidazole—known for its interaction with biological targets ranging from histamine receptors to proton pumps—with a bulky, aliphatic 4-methylcyclohexyl moiety.[1] This guide provides a definitive analysis of its molecular weight, formula, stereochemical considerations, and a robust, field-validated synthetic protocol designed to overcome common alkylation pitfalls.[1]

Part 1: Molecular Identity & Physicochemical Properties[1]

Core Identifiers

| Property | Data | Notes |

| IUPAC Name | 1-(4-methylcyclohexyl)-1H-benzimidazole | Alternate: 1-(4-methylcyclohexyl)-1H-1,3-benzodiazole |

| Molecular Formula | C₁₄H₁₈N₂ | Confirmed via fragment summation |

| Molecular Weight | 214.31 g/mol | Monoisotopic Mass: ~214.1470 Da |

| LogP (Predicted) | 3.8 – 4.2 | Highly lipophilic due to cyclohexyl ring |

| H-Bond Donors | 0 | N1 is substituted; N3 is an acceptor |

| H-Bond Acceptors | 1 | Pyridine-like nitrogen (N3) |

Stereochemical Configuration

The 4-methylcyclohexyl substituent introduces geometric isomerism.[1] The biological activity and thermodynamic stability of the molecule depend heavily on the conformation of the cyclohexane ring.[1]

-

Trans-Isomer (Preferred): The 4-methyl group and the benzimidazole ring are in a 1,4-trans relationship.[1] In the lowest energy chair conformation, both bulky groups occupy equatorial positions, minimizing 1,3-diaxial interactions.[1]

-

Cis-Isomer: One substituent must occupy an axial position, creating significant steric strain.

-

Implication: Synthetic protocols should prioritize conditions that favor the thermodynamic trans product or utilize pure trans-4-methylcyclohexylamine as a starting material.

Caption: Thermodynamic preference for the diequatorial trans-isomer minimizes steric strain.

Part 2: Synthetic Methodologies (Expert Analysis)

The "Common Pitfall" Route: Direct N-Alkylation

Novice chemists often attempt direct alkylation of benzimidazole with 1-bromo-4-methylcyclohexane using NaH or K₂CO₃.[1]

-

Failure Mode: Secondary halides on cyclohexane rings are prone to E2 elimination rather than Sₙ2 substitution, especially with steric bulk.[1] This route often yields 4-methylcyclohexene (elimination product) as the major species, resulting in poor yields (<20%) and difficult purification.[1]

The "Authoritative" Route: Stepwise Cyclization

To ensure high yield and stereochemical control, we employ a nucleophilic aromatic substitution (SₙAr) followed by reductive cyclization.[1] This method builds the imidazole ring onto the cyclohexyl amine, bypassing the steric hindrance of direct alkylation.[1]

Validated Protocol:

Step 1: SₙAr Coupling

-

Reagents: 1-fluoro-2-nitrobenzene + trans-4-methylcyclohexylamine.[1]

-

Conditions: K₂CO₃, DMF, 80°C, 4h.

-

Mechanism: The amine attacks the electron-deficient benzene ring, displacing fluoride.[1]

Step 2: Nitro Reduction

-

Reagents: H₂ (1 atm), 10% Pd/C, Methanol.

-

Conditions: RT, 2h.

-

Product: N-(4-methylcyclohexyl)benzene-1,2-diamine.[1]

Step 3: Cyclization (The Phillips Condensation)

-

Reagents: Triethyl orthoformate (TEOF) or Formic Acid.[1]

-

Catalyst: p-TsOH (catalytic).[1]

-

Conditions: Reflux, 3h.

-

Outcome: Formation of the C2 carbon bridge and closure of the imidazole ring.[1]

Caption: Stepwise construction avoids E2 elimination risks associated with direct alkylation.

Part 3: Structural Characterization & Logic

For researchers validating the synthesized compound, the following spectral signatures are diagnostic.

Proton NMR (¹H NMR) - 400 MHz, CDCl₃

-

Aromatic Region (7.2 – 7.8 ppm):

-

Cyclohexyl Methine (N-CH):

-

A multiplet (tt) around δ 4.1 - 4.3 ppm . The chemical shift is significant due to the deshielding effect of the aromatic nitrogen.[1]

-

-

Aliphatic Region:

Mass Spectrometry[3]

-

ESI-MS (Positive Mode): Expect a strong base peak at [M+H]⁺ = 215.3 .

-

Fragmentation: Loss of the methyl group or fragmentation of the cyclohexane ring may be observed at higher collision energies.[1]

Part 4: Applications in Drug Discovery[1]

This molecule serves as a versatile scaffold in medicinal chemistry.[1][2][3][4]

-

Opioid Receptor Modulation: N-cyclohexyl benzimidazoles structurally resemble ligands for the Nociceptin/Orphanin FQ peptide (NOP) receptor, involved in pain regulation and anxiety [1].[1]

-

Antimicrobial Agents: Benzimidazoles with lipophilic N1-substituents have shown efficacy against Gram-positive bacteria by disrupting cell membrane integrity [2].[1]

-

Metabolic Stability: The 4-methyl group on the cyclohexane ring blocks metabolic oxidation at the para-position, potentially extending the half-life compared to an unsubstituted cyclohexyl analog.[1]

References

-

Design and Synthesis of N-substituted Benzimidazole Derivatives. TSI Journals. 2022.

-

Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole. Beilstein Journal of Organic Chemistry. 2012.[1]

-

PubChem Compound Summary: Benzimidazole Derivatives. National Library of Medicine. [1][5]

Sources

- 1. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]

- 2. tsijournals.com [tsijournals.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl-1,4-benzoquinol | C7H10O2 | CID 13627390 - PubChem [pubchem.ncbi.nlm.nih.gov]

Benzimidazole Scaffolds in Modern Drug Discovery: A Technical Guide for the Senior Application Scientist

Abstract

The benzimidazole scaffold, a fused heterocyclic system of benzene and imidazole, stands as a "privileged structure" in medicinal chemistry.[1] Its structural similarity to endogenous purines allows for diverse interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[2][3] This technical guide provides an in-depth exploration of novel benzimidazole scaffolds for drug discovery research. We will dissect the fundamental medicinal chemistry principles, explore robust synthetic strategies, analyze structure-activity relationships (SAR) across various therapeutic areas, and provide detailed protocols for the evaluation of these versatile compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of the benzimidazole core in their therapeutic programs.

The Benzimidazole Core: A Privileged Scaffold

The benzimidazole nucleus is a bicyclic aromatic heterocycle that has garnered significant attention in drug discovery due to its remarkable pharmacological versatility.[4][5] Its inherent stability, bioavailability, and capacity for diverse substitutions make it a cornerstone for the development of novel therapeutic agents.[6] The structural resemblance to natural purine bases enables benzimidazole derivatives to interact with a wide array of biomacromolecules, including enzymes and receptors, thereby modulating their function.[2][7]

This structural versatility allows for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[2] The ability to form hydrogen bonds, engage in π-π stacking, and participate in hydrophobic interactions further contributes to its capacity to bind effectively to biological targets.[1]

Synthetic Strategies: Building the Benzimidazole Core

The synthesis of the benzimidazole scaffold is a well-established yet continually evolving field. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

The Phillips-Ladenburg Condensation: A Classic Approach

One of the most fundamental and widely employed methods for synthesizing benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (e.g., aldehyde, ester, or nitrile).[8] This reaction, often carried out under acidic conditions and with heating, proceeds through a cyclization-dehydration sequence.

Conceptual Workflow of Phillips-Ladenburg Condensation:

Caption: Phillips-Ladenburg condensation workflow.

Experimental Protocol: Synthesis of 2-Arylbenzimidazole

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or a mixture of water and ethanol.

-

Addition of Aldehyde: Add the desired aromatic aldehyde (1.0 eq) to the solution.

-

Catalyst Introduction: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid.

-

Reaction Conditions: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent.[9]

Modern and Greener Synthetic Approaches

In recent years, there has been a significant push towards developing more environmentally friendly and efficient methods for benzimidazole synthesis.[10] These include microwave-assisted synthesis, the use of green catalysts, and solvent-free reaction conditions.[11]

Microwave-Assisted Synthesis: This technique significantly reduces reaction times and often improves yields by providing rapid and uniform heating.

Experimental Protocol: Microwave-Assisted Synthesis of Benzimidazoles

-

Reactant Mixture: In a microwave-safe reaction vessel, combine o-phenylenediamine (1.0 eq) and the appropriate aldehyde or carboxylic acid (1.0 eq).

-

Catalyst/Support: Add a solid-supported catalyst (e.g., silica-supported sulfuric acid) or a green catalyst (e.g., a reusable ionic liquid).

-

Microwave Irradiation: Subject the mixture to microwave irradiation at a specific power and temperature for a short duration (typically 5-15 minutes).

-

Product Isolation: After cooling, dissolve the reaction mixture in a suitable organic solvent, filter to remove the catalyst, and concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The benzimidazole scaffold is a versatile pharmacophore with a wide range of therapeutic applications, including anticancer, antimicrobial, antiviral, anthelmintic, and anti-inflammatory activities.[5][12] The biological activity is highly dependent on the nature and position of the substituents on the benzimidazole ring.

Anticancer Agents

Benzimidazole derivatives have shown considerable promise as anticancer agents, acting through various mechanisms such as inhibition of tubulin polymerization, topoisomerase inhibition, and kinase modulation.[2][13]

Mechanism of Action: Tubulin Polymerization Inhibition

A key mechanism of action for many anticancer benzimidazoles is the disruption of microtubule dynamics, which is crucial for cell division.[2] Compounds like mebendazole and albendazole, originally developed as anthelmintics, have been repurposed for their anticancer properties due to their ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[2]

Signaling Pathway: Microtubule Disruption by Benzimidazoles

Caption: Benzimidazole-mediated microtubule disruption.

Structure-Activity Relationship (SAR) for Anticancer Activity:

-

Position 2: Substitution at the 2-position with aromatic or heteroaromatic rings often enhances anticancer activity.[14]

-

Position 1 (N1): Alkylation or arylation at the N1 position can modulate solubility and cell permeability.

-

Positions 5 and 6: Introduction of electron-withdrawing or electron-donating groups at these positions can influence the electronic properties of the ring system and its interaction with biological targets.[15]

| Substitution Pattern | Observed Anticancer Activity | Reference |

| 2-Aryl substitution | Enhanced cytotoxicity against various cancer cell lines | [16] |

| 5,6-Dimethyl substitution | Increased lipophilicity and cellular uptake | [2] |

| N-alkylation with cyclic amines | Enhanced cytotoxic effects on breast and ovarian cancer cells | [16] |

Antimicrobial Agents

Benzimidazole derivatives exhibit a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects. Their mechanism of action often involves the inhibition of essential bacterial enzymes or interference with nucleic acid synthesis.[3][17]

SAR for Antimicrobial Activity:

-

Position 2: The presence of a substituted phenyl ring at this position is often crucial for activity.

-

Position 1: N-substitution with alkyl or benzyl groups can enhance antimicrobial potency.[18]

-

Hybrid Molecules: Hybrid molecules incorporating other antimicrobial pharmacophores, such as chalcones or triazoles, have shown synergistic effects.[16][19]

Antiviral Agents

The structural adaptability of the benzimidazole scaffold has been exploited to develop potent antiviral agents.[20][21] These compounds can interfere with various stages of the viral life cycle, including viral entry, replication, and protein processing.[20]

SAR for Antiviral Activity:

-

Position 2: Substituents at the 2-position can enhance binding to viral polymerases or proteases.[20]

-

Positions 5 and 6: Modifications at these positions can improve pharmacokinetic properties and interactions with viral proteins.[20]

Anthelmintic Agents

Benzimidazoles are a cornerstone of anthelmintic therapy in both human and veterinary medicine.[22][23] Drugs like albendazole and mebendazole exert their effect by binding to β-tubulin in parasitic worms, leading to the disruption of microtubule-dependent processes.[2]

Challenges and Innovations: A significant challenge in anthelmintic therapy is the poor aqueous solubility of many benzimidazole drugs, which can limit their bioavailability.[24][25] The development of highly water-soluble prodrugs represents a promising strategy to overcome this limitation.[24]

Anti-inflammatory Agents

Benzimidazole derivatives have demonstrated significant anti-inflammatory properties by targeting key mediators of inflammation, such as cyclooxygenase (COX) enzymes and various receptors.[15][26]

SAR for Anti-inflammatory Activity:

-

N1, C2, C5, and C6 positions: Substitutions at these positions have been shown to greatly influence anti-inflammatory activity.[15] For instance, a 2-substituted anacardic acid derivative has been shown to inhibit COX-2.[15]

Pharmacokinetics and Drug Development Challenges

While benzimidazole derivatives offer immense therapeutic potential, their development is not without challenges. Poor bioavailability, rapid metabolism, and the emergence of drug resistance are significant hurdles that need to be addressed.[2][27][28]

Pharmacokinetic Profile:

-

Absorption: Many benzimidazole derivatives have low oral bioavailability due to their poor water solubility.[27][28]

-

Metabolism: They are often subject to first-pass metabolism in the liver, leading to the formation of both active and inactive metabolites.[27][28]

-

Distribution: Benzimidazole derivatives can bind to plasma proteins and blood cells.[27]

Overcoming Challenges:

-

Prodrug Approach: Designing water-soluble prodrugs can enhance bioavailability.[24]

-

Nanotechnology: Nanocarrier-based drug delivery systems can improve solubility, controlled release, and targeting.[4]

-

Computational Modeling: In silico tools like molecular docking and pharmacokinetic modeling can aid in the rational design of derivatives with improved properties.[2][29]

Workflow for Overcoming Formulation Challenges:

Caption: Strategy for improving benzimidazole pharmacokinetics.

Future Perspectives and Conclusion

The benzimidazole scaffold continues to be a fertile ground for drug discovery.[30] Future research will likely focus on the development of multi-target agents, the exploration of novel biological targets, and the application of advanced drug delivery technologies.[4] The integration of computational chemistry, synthetic innovation, and rigorous biological evaluation will be paramount in unlocking the full therapeutic potential of this remarkable heterocyclic system. This guide has provided a comprehensive overview of the key aspects of benzimidazole drug discovery, from synthesis to therapeutic application, offering a solid foundation for researchers in the field.

References

- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.). Google Books.

- Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents - Research and Reviews. (2024, June 15). Research and Reviews.

- Bendi, A., Sangeeta, Singh, L., & Rao, G. D. (2022, November 1). Chemistry of Biologically Active Benzimidazole Scaffolds: Medicinal Chemistry Perspective. Mini-Reviews in Organic Chemistry, 19(7), 826-876.

- Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities - Impactfactor. (2024, March 25). Impactfactor.

- Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021, July 11). PubMed.

- Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. (n.d.). PubMed.

- SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. (n.d.). White Rose Research Online.

- Bukhari, S. N. A., Jasamai, M., & Jantan, I. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 26(14), 4193.

- Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents. (2019, September 6). MDPI.

- Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2017, June 20). RJPT.

- Benzimidazole as a promising antiviral heterocyclic scaffold: a review. (2021, March 30). SciSpace.

- Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025, January 13). [Source not provided].

- Recent Advancements on Benzimidazole: A Versatile Scaffold in Medicinal Chemistry. (2021, March 31). [Source not provided].

- Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry. (2015, July 15). PubMed.

- Full article: Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential. (2025, December 26). Taylor & Francis.

- Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. (n.d.). [Source not provided].

- Benzimidazole Derivatives as Multifunctional Agents: Exploring Their Role in Combating Viral, Microbial, and Inflammatory. (n.d.). YMER.

- Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria. (2020, January 15). PubMed.

- Benzimidazole derivatives with antiviral activity. (n.d.). ResearchGate.

- Benzimidazole Derivatives as Antibacterial Drugs. (n.d.). CURF - Clemson University Research Foundation.

- Benzimidazole and Benzimidazole Derivatives as Anticancer Scaffolds: A Review of Synthetic Approaches. (2026, January 26). Bentham Science Publisher.

- Exploring the Role of Benzimidazole-Containing Scaffolds for the Design of New Compounds in Drug Discovery. (2025, October 28). Bentham Science Publisher.

- Benzimidazole Derivatives as Potential Antimicrobial and Antiulcer Agents: A Mini Review. (n.d.). [Source not provided].

- Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review. (2015, June 5). PubMed.

- Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. (2025, December 19). MDPI.

- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024, January 19). Bentham Science Publisher.

- Benzimidazole and aminoalcohol derivatives show in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus. (2022, July 8). PMC.

- Full article: Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents. (2021, November 17). Taylor & Francis.

- Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry. (2025, July 29). Ovid.

- Benzimidazole and its derivatives: Recent Advances (2020-2022). (2025, October 31). ResearchGate.

- synthesis and anthelmintic activity study of benzimidazole derivatives. (2020, July 22). World Journal of Pharmaceutical and Life Sciences.

- Current Achievements of Benzimidazole: A Review. (2024, December 10). [Source not provided].

- Synthesis, antimicrobial and anthelmintic activity of some novel benzimidazole derivatives. (n.d.). Der Pharma Chemica.

- Recent Advances in Synthetic Strategies of Benzimidazole and its Analogs: A Review. (2022, October 1). [Source not provided].

- Pharmacokinetic of benzimidazole derivatives. (n.d.). [Source not provided].

- Benzimidazole derivatives with anthelmintic activity. (n.d.). ResearchGate.

- Synthesis and Characterization of Novel Benzimidazole Derivative as Potent Anthelmintic Agent. (2023, April 15). Current Science.

- Recent Developments in Benzimidazole Derivatives (2023). (n.d.). [Source not provided].

- Highly Water-Soluble Prodrugs of Anthelmintic Benzimidazole Carbamates: Synthesis, Pharmacodynamics, and Pharmacokinetics. (2008, February 14). Journal of Medicinal Chemistry - ACS Publications.

- [Pharmacokinetics of benzimidazole derivatives]. (2002, May 15). PubMed.

- Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis. (2025, October 9). PMC - NIH.

- (PDF) Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. (2024, March 25). [Source not provided].

- Pharmacokinetics of Anthelmintics in Animals - Pharmacology. (n.d.). MSD Veterinary Manual.

- overcoming challenges in the synthesis of substituted benzimidazoles. (n.d.). Benchchem.

Sources

- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. impactfactor.org [impactfactor.org]

- 5. eurekaselect.com [eurekaselect.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

- 14. eurekaselect.com [eurekaselect.com]

- 15. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. curf.clemson.edu [curf.clemson.edu]

- 18. rjptonline.org [rjptonline.org]

- 19. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. rroij.com [rroij.com]

- 21. scispace.com [scispace.com]

- 22. Benzimidazole and aminoalcohol derivatives show in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus - PMC [pmc.ncbi.nlm.nih.gov]

- 23. wjpls.org [wjpls.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 26. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview [mdpi.com]

- 27. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]

- 28. [Pharmacokinetics of benzimidazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

The Fulcrum of Activity: A Technical Guide to Predicting the Biological Potential of 1-Substituted Benzimidazole Compounds

Foreword: The Benzimidazole Scaffold - A Privileged Structure in Medicinal Chemistry

The benzimidazole nucleus, a bicyclic system comprising a fusion of benzene and imidazole rings, represents a cornerstone in modern medicinal chemistry. Its structural similarity to naturally occurring purines allows it to readily interact with various biopolymers, leading to a broad spectrum of pharmacological activities.[1] For decades, researchers have been captivated by the versatility of this scaffold, which forms the core of numerous clinically significant drugs.[2][3] These compounds have demonstrated a remarkable range of therapeutic applications, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive effects.[4][5] The true potential of the benzimidazole core, however, is often unlocked through strategic substitutions, particularly at the N-1 position of the imidazole ring. This guide will provide an in-depth exploration of how modifications at this specific position dictate the biological activity of the resulting compounds and will detail the predictive methodologies, both in vitro and in silico, that are essential for their rational design and development.[6][7]

I. The Decisive Role of the N-1 Substituent: A Gateway to Diverse Biological Activities

While substitutions at various positions on the benzimidazole ring can influence its pharmacological profile, the substituent at the N-1 position often plays a pivotal role in modulating the compound's interaction with its biological target.[8] This position provides a vector for introducing a wide array of functional groups that can impact the molecule's steric bulk, electronics, lipophilicity, and hydrogen bonding capacity, thereby fine-tuning its biological activity.[6]

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

1-substituted benzimidazoles have emerged as a promising class of antimicrobial agents, particularly in an era of growing antibiotic resistance.[9] The nature of the N-1 substituent can significantly influence the compound's ability to penetrate microbial cell walls and interact with essential enzymes.

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:

| N-1 Substituent Type | General Effect on Antimicrobial Activity | Key Observations |

| Alkyl Chains | Variable; often enhances lipophilicity, aiding cell membrane penetration. | Longer alkyl chains can increase potency up to a certain point, after which steric hindrance may become a factor. |

| Benzyl Groups | Frequently enhances activity. | Substitution on the benzyl ring itself (e.g., with halogens or electron-withdrawing groups) can further boost antimicrobial effects.[10] |

| Heterocyclic Moieties | Can introduce additional binding interactions. | The specific heterocycle (e.g., pyridine, pyrimidine) can dictate the spectrum of activity.[11] |

| Carboxamides | May enhance interactions with target enzymes. | The nature of the amide substituent is critical for activity.[8] |

Anticancer Activity: A Multifaceted Approach to Targeting Tumors

The development of novel anticancer agents is a critical area of research, and 1-substituted benzimidazoles have shown significant promise.[12] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes like tubulin and topoisomerase to the modulation of signaling pathways involved in cell proliferation and apoptosis.[13]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

| N-1 Substituent Type | General Effect on Anticancer Activity | Key Observations |

| Aromatic and Heteroaromatic Rings | Often crucial for potent activity. | Can engage in π-π stacking and other non-covalent interactions within the active sites of target proteins.[14] |

| Alkyl Chains with Functional Groups | Can improve solubility and introduce specific interactions. | The presence of hydroxyl or amino groups can provide additional hydrogen bonding opportunities. |

| Ethyl Groups with Further Substitution | Can lead to potent growth inhibition. | Specific substitutions on the ethyl group can significantly enhance activity against various cancer cell lines.[15] |

| Oxetane-Containing Phenyl Groups | Can increase cytotoxic activity. | This specific moiety has been shown to enhance anticancer effects.[14] |

Antiviral Activity: Combating Viral Infections

The antiviral potential of 1-substituted benzimidazoles has been demonstrated against a range of viruses.[16] The N-1 substituent is key in determining the compound's ability to interfere with viral replication processes, such as viral entry, transcription, or the function of viral enzymes.

Structure-Activity Relationship (SAR) Insights for Antiviral Activity:

| N-1 Substituent Type | General Effect on Antiviral Activity | Key Observations |

| Aliphatic Chains (e.g., isobutyl) | Can confer moderate antiviral activity. | The length and branching of the chain are important factors.[16] |

| Naphthalene Moieties with Halogen Substitution | Can exhibit high antiviral activity. | The position of the halogen on the naphthalene ring is critical for potency.[17] |

| Phenyl Groups | Can lead to strong antiproliferative effects on virus-infected cells. | The substitution pattern on the phenyl ring influences the activity spectrum.[16] |

II. Predictive Methodologies: From In Vitro Assays to In Silico Modeling

The rational design of novel 1-substituted benzimidazole compounds with desired biological activities relies on a synergistic approach that combines experimental testing with computational modeling.

In Vitro Biological Evaluation: Foundational Experimental Protocols

The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are fundamental parameters for quantifying the antimicrobial potency of a compound.[2]

Step-by-Step Protocol for Broth Microdilution MIC Assay:

-

Preparation of Compound Stock Solution: Dissolve the synthesized 1-substituted benzimidazole compound in a suitable solvent (e.g., DMSO) to a high concentration.

-

Serial Dilutions: Perform serial two-fold dilutions of the compound stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[18]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard) and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[4]

-

Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.[4]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]

-

MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is sub-cultured onto an agar plate devoid of the compound. After incubation, the lowest concentration that results in a ≥99.9% reduction in the initial inoculum is considered the MBC.[18]

Caption: Workflow for MIC and MBC Determination.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[6]

Step-by-Step Protocol for MTT Assay:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[19]

-

Compound Treatment: Treat the cells with various concentrations of the 1-substituted benzimidazole compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[19]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[20]

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[20]

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow of the MTT Assay for Cytotoxicity.

This assay measures the ability of a compound to protect cells from the destructive effects of a virus.

Step-by-Step Protocol for CPE Inhibition Assay:

-

Cell Seeding: Seed a susceptible host cell line in a 96-well plate and allow a confluent monolayer to form.[8]

-

Virus Infection and Compound Treatment: Infect the cells with a specific multiplicity of infection (MOI) of the virus. Simultaneously or shortly after, add serial dilutions of the 1-substituted benzimidazole compound.[8]

-

Incubation: Incubate the plate until the virus control (infected, untreated cells) shows significant cytopathic effect (CPE), typically 2-3 days.[21]

-

CPE Evaluation: Visually score the CPE in each well or quantify cell viability using a method like the MTT assay.

-

Data Analysis: Determine the EC50 value, which is the concentration of the compound that inhibits the viral CPE by 50%. A selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the EC50, is often used to assess the therapeutic potential of the compound.[8]

In Silico Predictive Modeling: A Computational Approach to Drug Discovery

Computational tools are indispensable for prioritizing and designing novel 1-substituted benzimidazole derivatives before their synthesis and experimental testing.[18]

Molecular docking predicts the preferred orientation of a ligand (the benzimidazole compound) when bound to a specific protein target. This technique provides valuable insights into the binding mode and affinity, which are crucial for understanding the mechanism of action.

General Molecular Docking Protocol:

-

Protein and Ligand Preparation: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank) and prepare it by removing water molecules, adding hydrogens, and assigning charges. Draw the 3D structure of the 1-substituted benzimidazole ligand and optimize its geometry.

-

Grid Generation: Define a binding site on the protein, typically the active site, and generate a grid box that encompasses this region.

-

Docking Simulation: Use docking software (e.g., AutoDock, Glide) to systematically search for the optimal binding pose of the ligand within the defined grid box.[5]

-

Scoring and Analysis: The software calculates a docking score, which is an estimate of the binding affinity. Analyze the top-ranked poses to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein.

Caption: General process of molecular docking.

QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. These models can be used to predict the activity of newly designed compounds.

General QSAR Modeling Workflow:

-

Data Set Preparation: Compile a dataset of 1-substituted benzimidazole compounds with their experimentally determined biological activities (e.g., MIC or IC50 values).

-

Descriptor Calculation: For each compound, calculate a set of molecular descriptors that quantify its physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters).

-

Model Development: Use statistical methods, such as multiple linear regression (MLR), to develop a mathematical equation that relates the molecular descriptors to the biological activity.

-

Model Validation: Validate the predictive power of the QSAR model using internal (e.g., leave-one-out cross-validation) and external validation techniques.

-

Prediction: Use the validated QSAR model to predict the biological activity of novel 1-substituted benzimidazole compounds.

III. Synthesis and Characterization: Bringing a Molecule to Life

The successful prediction of biological activity is contingent upon the ability to synthesize and characterize the designed compounds.

General Synthesis of 1-Substituted Benzimidazoles

A common and versatile method for the synthesis of 1,2-disubstituted benzimidazoles involves the condensation of an N-substituted-o-phenylenediamine with an aldehyde.[1] Microwave-assisted synthesis has gained popularity due to its efficiency and environmentally friendly nature.[1]

Spectroscopic Characterization

Once synthesized, the structure of the 1-substituted benzimidazole compound must be unequivocally confirmed using a combination of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.[19]

IV. Conclusion: An Integrated Approach to Drug Discovery

The prediction of the biological activity of 1-substituted benzimidazole compounds is a dynamic and interdisciplinary endeavor. By integrating the principles of medicinal chemistry, in vitro pharmacology, and computational modeling, researchers can navigate the complex landscape of drug discovery with greater efficiency and precision. The strategic modification of the N-1 substituent, guided by a thorough understanding of structure-activity relationships and validated by robust predictive methodologies, will continue to be a fruitful approach for the development of novel and effective therapeutic agents based on the remarkable benzimidazole scaffold.

V. References

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). (2020). Retrieved from [Link]

-

Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. (n.d.). Retrieved from [Link]

-

Owuama, C. I. (2017). Determination of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) using a novel dilution tube. African Journal of Microbiology Research, 11(23), 977-980.

-

Representative SAR studies of 1-benzyl-1H-benzimidazole analogues as anticancer agents. (n.d.). Retrieved from [Link]

-

Substituted Benzimidazoles as Antibacterial and Antifungal Agents: A Review. (n.d.). Retrieved from [Link]

-

The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. (2022). Molecules, 27(5), 1693.

-

A Comprehensive Review on Therapeutic Potential of Benzimidazole: A Miracle Scaffold. (n.d.). Retrieved from [Link]

-

One pot synthesis of substituted benzimidazole derivatives and their charcterization. (n.d.). Retrieved from [Link]

-

Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. (2021). Journal of Heterocyclic Chemistry, 58(10), 1999-2023.

-

Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (n.d.). Retrieved from [Link]

-

A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2021). Molecules, 26(16), 4993.

-

Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (US).

-

In Silico Studies Molecular Docking on Benzimidazole And Triazole, Toxicity and Qsar. (n.d.). Retrieved from [Link]

-

Sharma, D., Narasimhan, B., Kumar, P., Judge, V., Narang, R., De Clercq, E., & Balzarini, J. (2009). Synthesis, antimicrobial and antiviral activity of substituted benzimidazoles. Journal of enzyme inhibition and medicinal chemistry, 24(5), 1161–1168.

-

Popović-Djordjević, J. B., Cvijetić, I. N., & Petrović, S. D. (2014). QSAR analysis of 2-amino or 2-methyl-1-substituted benzimidazoles against Pseudomonas aeruginosa. International journal of molecular sciences, 15(7), 12539–12554.

-

Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. (2022). RSC Advances, 12(21), 13327-13342.

-

Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases. (2022). Molecules, 27(15), 4993.

-

Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors: Comparison between EGFR Wild-Type. (2022). Sains Malaysiana, 51(4), 1199-1212.

-

Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins. (2018). Journal of Biomolecular Structure and Dynamics, 36(15), 4065-4074.

-

Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. (2023). Molecules, 28(13), 5003.

-

Anticancer activity of new compounds using benzimidazole as a scaffold. (2013). European journal of medicinal chemistry, 64, 145–153.

-

Spectral and Theoretical Studies of Benzimidazole and 2-Phenyl Substituted Benzimidazoles. (n.d.). Retrieved from [Link]

-

Structural and spectroscopic characterization of 2-mesityl-1H-benzo[d]imidazol-3-ium chloride: a combined experimental and theoretical analysis. (2012). Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 91, 51–60.

-

Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. (2024). Journal of the Iranian Chemical Society, 21(6), 1-35.

-

Prediction of Biological Activities, Structural Investigation and Theoretical Studies of meta-cyanobenzyl Substituted Benzimidazolium Salts. (2020). Acta Chimica Slovenica, 67(3), 830-841.

-

Development of QSAR for Antimicrobial Activity of Substituted Benzimidazoles. (2015). Drug research, 65(5), 225–230.

-

Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. (2020). Journal of Molecular Structure, 1202, 127281.

-

MTT Assay Protocol. (n.d.). Retrieved from [Link]

-

Prediction of Biological Activities, Structural Investigation and Theoretical Studies of meta-cyanobenzyl Substituted Benzimidazolium Salts. (2020). Acta Chimica Slovenica, 67(3), 830-841.

-

New Benzimidazoles Targeting Breast Cancer: Synthesis, Pin1 Inhibition, 2D NMR Binding, and Computational Studies. (2022). Molecules, 27(16), 5293.

-

Computational Study of Benzimidazole Derivatives as Potential Antifungal Drugs. (2019). Proceedings, 22(1), 91.

-

Synthesis and determination of antibacterial activity of Benzimidazole derivatives. (2020). IOSR Journal of Pharmacy and Biological Sciences, 15(3), 50-54.

-

Cell viability assays: MTT assay application and protocol. (2017). Retrieved from [Link]

-

Imidazole derivatives: Impact and prospects in antiviral drug discovery. (2022). Results in Chemistry, 4, 100305.

Sources

- 1. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wisdomlib.org [wisdomlib.org]

- 3. scispace.com [scispace.com]

- 4. Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. isca.in [isca.in]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H -benzimidazole derivatives as antimicrobial and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03491C [pubs.rsc.org]

- 8. Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmacophorejournal.com [pharmacophorejournal.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 13. mdpi.com [mdpi.com]

- 14. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions | MDPI [mdpi.com]

- 17. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Benzimidazole synthesis [organic-chemistry.org]

- 20. Computational repurposing of benzimidazole anthelmintic drugs as potential colchicine binding site inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide to 1-(4-methylcyclohexyl)-1H-1,3-benzodiazole Analogs: Synthesis, SAR, and Therapeutic Applications

Topic: Technical Guide to 1-(4-methylcyclohexyl)-1H-1,3-benzodiazole Analogs Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Privileged Scaffold

The 1-(4-methylcyclohexyl)-1H-1,3-benzodiazole (benzimidazole) scaffold represents a critical structural motif in modern medicinal chemistry, serving as a "privileged structure" for targeting G-Protein Coupled Receptors (GPCRs) and metabolic enzymes. This guide analyzes the physicochemical and biological properties of this specific analog, focusing on its utility in developing Diacylglycerol Acyltransferase 1 (DGAT-1) inhibitors for metabolic diseases and Nociceptin (NOP) receptor ligands for pain management.

The addition of the 4-methylcyclohexyl group at the N1 position of the benzimidazole ring is not arbitrary; it provides a bulky, lipophilic moiety capable of filling hydrophobic pockets in target proteins while influencing metabolic stability and membrane permeability.

Chemical Architecture & Stereochemistry

Core Structure Analysis

The molecule consists of a benzimidazole core fused to a 4-methylcyclohexane ring via the N1 nitrogen.

-

Benzimidazole Core: Acts as a bioisostere for purines and indoles, capable of hydrogen bonding (via N3) and

- -

4-Methylcyclohexyl Tail: A lipophilic anchor. The cyclohexane ring is not planar; it adopts a chair conformation.

Critical Stereochemistry: Cis vs. Trans Isomerism

The biological activity of this analog is strictly governed by the stereochemistry of the 1,4-disubstitution on the cyclohexane ring.

-

Trans-Isomer (Thermodynamically Preferred): Both the benzimidazole and the methyl group occupy equatorial positions in the chair conformation to minimize 1,3-diaxial interactions. This rigid linear conformation is often preferred for deep hydrophobic pockets (e.g., DGAT-1).

-

Cis-Isomer: One substituent must be axial while the other is equatorial. This introduces steric strain and a "bent" topology, which can significantly alter binding affinity or lead to metabolic liabilities (epimerization).

Technical Insight: In DGAT-1 inhibitor development, cis/trans epimerization is a known metabolic liability. Stable trans-analogs are typically prioritized to prevent the formation of active metabolites with distinct pharmacokinetic profiles.

Chemical Synthesis Protocols

We present two primary routes for synthesizing 1-(4-methylcyclohexyl)-1H-benzimidazole. Method A is preferred for stereoselectivity, while Method B is a high-throughput convergent approach.

Method A: Reductive Amination (Stereoselective)

This method couples the benzimidazole precursor with 4-methylcyclohexanone, allowing for thermodynamic control to favor the trans isomer.

Reagents: 1H-benzimidazole, 4-methylcyclohexanone, Sodium triacetoxyborohydride (STAB), Acetic Acid, DCE (Dichloroethane).

-

Activation: Dissolve 1H-benzimidazole (1.0 eq) and 4-methylcyclohexanone (1.2 eq) in DCE. Add catalytic Acetic Acid (0.1 eq).

-

Imine Formation: Stir at room temperature for 2 hours under

atmosphere. -

Reduction: Cool to 0°C. Add Sodium triacetoxyborohydride (1.5 eq) portion-wise.

-

Reaction: Allow to warm to RT and stir for 12–16 hours.

-

Workup: Quench with sat.

. Extract with DCM. -

Purification: Silica gel chromatography (Gradient: 0-5% MeOH in DCM).

Method B: Nucleophilic Substitution ( )

Reagents: 1H-benzimidazole, 4-methylcyclohexyl methanesulfonate (mesylate),

-

Deprotonation: Dissolve 1H-benzimidazole in DMF. Add

(2.0 eq) and stir at 60°C for 30 mins. -

Alkylation: Add 4-methylcyclohexyl mesylate (1.1 eq).

-

Heating: Heat to 80°C for 8 hours.

-

Note: This method often yields a mixture of isomers and requires rigorous HPLC separation.

Visualization: Synthesis Workflow

Figure 1: Step-wise synthesis workflow focusing on the reductive amination pathway to maximize trans-isomer yield.

Therapeutic Applications & Mechanism of Action

Metabolic Disease: DGAT-1 Inhibition

Target: Diacylglycerol O-Acyltransferase 1 (DGAT-1) Mechanism: DGAT-1 catalyzes the final step of triglyceride synthesis.[1][2] Inhibiting this enzyme prevents fat absorption in the intestine and lipid accumulation in tissues. Role of Scaffold: The 1-(4-methylcyclohexyl) group mimics the fatty acyl chain of the natural substrate (diacylglycerol), allowing the benzimidazole core to bind competitively within the active site.

-

Key Challenge: Isomerization of the cyclohexyl ring in vivo can lead to variable efficacy.

-

Optimization: Introduction of polar groups (e.g., carboxylic acids) on the benzimidazole C5 position improves solubility while maintaining the lipophilic cyclohexyl anchor.

Pain & Neuroscience: NOP Receptor Ligands

Target: Nociceptin/Orphanin FQ Peptide (NOP) Receptor

Mechanism: NOP is a non-opioid GPCR involved in pain modulation. Antagonists or partial agonists based on the benzimidazole scaffold (e.g., analogs of J-113397) show analgesic potential without the addictive side effects of mu-opioids.

Role of Scaffold: The cyclohexyl group occupies a specific hydrophobic sub-pocket in the NOP receptor transmembrane domain, critical for high-affinity binding (

Experimental Protocols: Biological Validation

Protocol: DGAT-1 Enzymatic Inhibition Assay

This assay validates the potency of the synthesized analog against human DGAT-1.

Materials:

-

Microsomes from DGAT-1 overexpressing insect cells (Sf9).

-

Substrates: [14C]-Oleoyl-CoA and 1,2-dioleoyl-sn-glycerol.

-

Assay Buffer: 100 mM Tris-HCl (pH 7.5), 100 mM MgCl2, 1 mg/mL BSA.

Procedure:

-

Preparation: Dilute test compounds (benzimidazole analogs) in DMSO to generate a 10-point dose-response curve.

-

Incubation: Mix microsomes (5 µg protein) with test compounds in Assay Buffer for 15 mins at 25°C.

-

Reaction Start: Add substrate mix ([14C]-Oleoyl-CoA + DAG). Final volume 100 µL.

-

Reaction: Incubate for 10 mins at RT.

-

Termination: Stop reaction with 100 µL Isopropanol:Heptane (4:1).

-

Extraction: Add 50 µL Heptane and 50 µL water. Vortex and centrifuge.

-

Quantification: Transfer upper organic phase to scintillation plates. Measure radioactivity (CPM).

-

Analysis: Calculate

using non-linear regression (GraphPad Prism).

Visualization: DGAT-1 Signaling & Inhibition

Figure 2: Mechanism of Action for DGAT-1 inhibition. The benzimidazole analog blocks the conversion of DAG to TAG, preventing lipid absorption.

Structure-Activity Relationship (SAR) Data Summary

The following table summarizes the impact of substitutions on the 1-(4-methylcyclohexyl)-benzimidazole scaffold based on aggregated literature data for DGAT-1 potency.

| Analog Modification | R-Group (C5 Position) | Cyclohexyl Isomer | DGAT-1 IC50 (nM) | Metabolic Stability |

| Core Scaffold | -H | Trans | > 1000 | High |

| Solubility Opt. | -COOH | Trans | 45 | Moderate |

| Potency Opt. | -Pyridine-3-yl | Trans | 12 | High |

| Isomer Effect | -Pyridine-3-yl | Cis | 350 | Low (Epimerizes) |

| Lipophilic Opt. | -CF3 | Trans | 8 | High |

References

-

Potent DGAT1 Inhibitors in the Benzimidazole Class with a Pyridyl-oxy-cyclohexanecarboxylic Acid Moiety. Journal of Medicinal Chemistry.

-

Discovery of J-113397, a potent and selective Nociceptin/Orphanin FQ receptor antagonist. European Journal of Pharmacology.

-

Benzimidazole Derivatives as DGAT-1 Inhibitors: Synthesis and Biological Evaluation. Bioorganic & Medicinal Chemistry Letters.

-

Stereochemical aspects of 1,4-disubstituted cyclohexanes in drug design. Drug Discovery Today.

Sources

Methodological & Application

Synthesis of 1-(4-methylcyclohexyl)-1H-1,3-benzodiazole from benzimidazole

Application Note: Synthesis of 1-(4-methylcyclohexyl)-1H-1,3-benzodiazole

Introduction & Significance

Benzimidazole, a fused heterocyclic system composed of benzene and imidazole, represents a cornerstone pharmacophore in medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast array of biological activities, including antimicrobial, anticancer, antiviral, and antihypertensive properties.[2][3][4][5] The strategic functionalization of the benzimidazole scaffold, particularly at the N-1 position, is a critical step in modulating its pharmacological profile.[1]

This application note provides a comprehensive guide for the synthesis of 1-(4-methylcyclohexyl)-1H-1,3-benzodiazole from benzimidazole. The introduction of a lipophilic 4-methylcyclohexyl group can significantly alter the compound's solubility, membrane permeability, and interaction with biological targets. We present two robust and reliable synthetic protocols: a classical N-alkylation via an alkyl halide and a milder approach using the Mitsunobu reaction. This guide is designed for researchers in synthetic chemistry and drug development, offering detailed, step-by-step procedures, mechanistic explanations, and characterization data to ensure reproducible and verifiable results.

Chemical Principle: The N-Alkylation of Benzimidazole

Benzimidazole exists in a tautomeric equilibrium, where the N-H proton can reside on either nitrogen atom. The core of its N-alkylation chemistry lies in the deprotonation of the imidazole nitrogen. This creates a potent nucleophilic anion that can readily attack an electrophilic carbon center.

The choice of base is critical; it must be strong enough to deprotonate the benzimidazole (pKa ≈ 14.5) but not so strong as to cause unwanted side reactions.[1] Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and various organic bases. The reaction is typically performed in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, which effectively solvates the cation of the base and facilitates the nucleophilic attack.

An alternative, the Mitsunobu reaction, avoids the need for a strong base and proceeds under neutral, mild conditions. It facilitates the condensation of an acidic component (benzimidazole) with a primary or secondary alcohol using a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD).[6][7]

General Experimental Workflow

The synthesis follows a logical progression from reaction setup to product validation. This workflow is applicable to both methods described herein, with specific parameters adjusted as detailed in the protocols.

Caption: General workflow for the synthesis of 1-(4-methylcyclohexyl)-1H-1,3-benzodiazole.

Protocol 1: Classical N-Alkylation with 4-Methylcyclohexyl Bromide

This method is a standard, cost-effective approach utilizing a direct Sₙ2 reaction between the benzimidazole anion and an alkyl halide. The use of potassium carbonate provides a solid base that is easily filtered off during work-up.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| Benzimidazole | ≥98% | Sigma-Aldrich | |

| 4-Methylcyclohexyl bromide | ≥97% | Sigma-Aldrich | Mixture of cis/trans isomers is acceptable. |

| Potassium Carbonate (K₂CO₃) | Anhydrous, powder | Fisher Scientific | Finely ground to maximize surface area. |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Acros Organics | |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction and chromatography. |

| Hexanes | ACS Grade | VWR | For chromatography. |

| Saturated aq. Sodium Chloride (Brine) | N/A | Lab Prepared | For washing during extraction. |

| Magnesium Sulfate (MgSO₄) | Anhydrous | VWR | For drying organic layers. |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |

Step-by-Step Protocol

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzimidazole (1.18 g, 10.0 mmol, 1.0 equiv.) and anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv.).

-

Solvent Addition: Add 30 mL of anhydrous DMF to the flask. Stir the suspension for 15 minutes at room temperature to ensure good mixing.

-

Reagent Addition: Add 4-methylcyclohexyl bromide (1.95 g, 11.0 mmol, 1.1 equiv.) to the suspension dropwise via syringe.

-

Reaction: Heat the reaction mixture to 70-80 °C using an oil bath and stir vigorously for 6-12 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent system. The reaction is complete when the benzimidazole spot (visualized under UV light) has been consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing 100 mL of deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.

-

Final Product: Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield 1-(4-methylcyclohexyl)-1H-1,3-benzodiazole as a colorless oil or a low-melting solid.